Quinolizines

Quinolizines are a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen atoms, specifically the structure of one nitrogen atom and one oxygen atom. They exhibit diverse chemical properties due to their unique molecular architecture, making them versatile in various applications. These compounds can be synthesized through multiple pathways, including condensation reactions and Friedel-Crafts alkylation or acylation.

Quinolizines are widely studied for their potential as pharmaceutical agents, particularly in the development of new drugs targeting neurological disorders, pain management, and anti-inflammatory treatments due to their ability to modulate ion channels and receptors. Additionally, they show promise in the field of organic synthesis as precursors for synthesizing other bioactive compounds.

Moreover, these compounds are utilized in agrochemicals and dyestuffs industries, where their functional groups facilitate their application in pesticides and colorants. Their stability, electronic properties, and reactivity make them valuable for exploring new chemical spaces in drug discovery and material science.

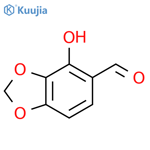

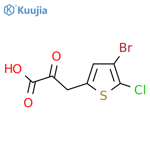

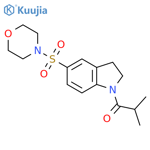

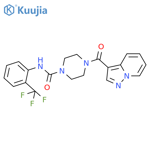

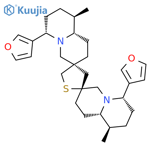

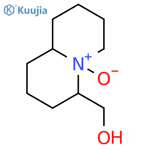

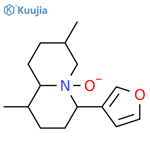

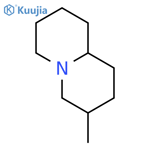

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

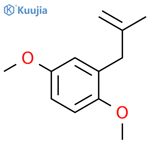

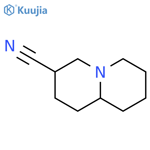

|

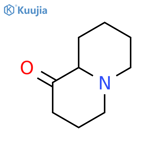

Octahydro-2H-quinolizine-3-carbonitrile | 73259-83-3 | C10H16N2 |

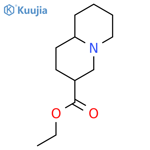

|

3-Ethoxycarbonylquinolizidine | 19728-76-8 | C12H21NO2 |

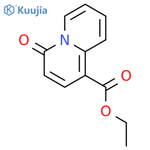

|

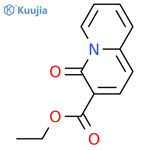

4H-Quinolizine-1-carboxylicacid, 4-oxo-, ethyl ester | 24403-35-8 | C12H11NO3 |

|

Thionuphlutine B | 30343-74-9 | C30H42N2O2S |

|

| 6267-48-7 | C10H19NO2 |

|

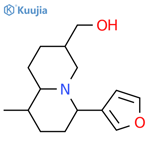

nupharidine | 468-89-3 | C15H23NO2 |

|

2H-Quinolizine, octahydro-3-methyl-, trans- | 5591-01-5 | C10H19N |

|

octahydro-1H-quinolizin-1-one | 10447-21-9 | C9H15NO |

|

castoramine | 6874-86-8 | C15H23NO2 |

|

ethyl 4-oxoquinolizine-3-carboxylate | 88612-71-9 | C12H11NO3 |

Gerelateerde literatuur

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

Aanbevolen leveranciers

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten